(R)-DM4-SPDP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C45H61ClN4O14S2 |

|---|---|

分子量 |

981.6 g/mol |

IUPAC 名称 |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57) |

InChI 键 |

VCCMUJGGUQZUOZ-UHFFFAOYSA-N |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of (R)-DM4-SPDP, a key component in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a drug-linker conjugate composed of the potent microtubule-inhibiting maytansinoid, DM4, and a cleavable disulfide linker, SPDP (succinimidyl 3-(2-pyridyldithio)propionate). The "(R)" designation refers to the specific stereochemistry of the methyl group on the pentanoic acid portion of the linker, which has been shown to influence the stability and efficacy of the resulting ADC.

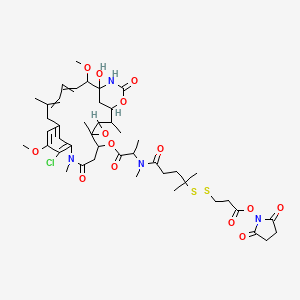

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here in a real document)

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C45H61ClN4O14S2 | [1] |

| Molecular Weight | 981.57 g/mol | [1] |

| CAS Number | 2245698-48-8 | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C | [3] |

Mechanism of Action

The pharmacological activity of this compound is realized through its function as a component of an ADC. The overall mechanism involves a multi-step process, from targeted delivery to the induction of cancer cell death.

Targeted Delivery via Antibody-Drug Conjugates

This compound is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. This targeted delivery mechanism is crucial for minimizing off-target toxicity to healthy tissues.[4]

Internalization and Intracellular Release of DM4

Upon binding of the ADC to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4] Once inside the cell, the ADC is trafficked to lysosomes. The acidic environment and the presence of lysosomal proteases are thought to contribute to the degradation of the antibody component. The key step in the release of the active DM4 payload is the cleavage of the disulfide bond within the SPDP linker. This is facilitated by the high intracellular concentration of reducing agents, most notably glutathione (GSH).[2] The steric hindrance around the disulfide bond, influenced by the methyl groups in the SPDP linker, plays a critical role in the stability of the ADC in circulation and the rate of payload release within the tumor cell.[5]

Microtubule Inhibition and Induction of Apoptosis by DM4

Once released, DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by binding to tubulin at or near the vinblastine-binding site.[1] This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]

The signaling pathway for DM4-induced apoptosis is complex and involves both intrinsic and extrinsic pathways. Key events include the activation of caspase cascades, mitochondrial dysfunction, and the upregulation of pro-apoptotic proteins.[7]

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced G1 arrest and apoptosis via MDM4/MDM2 double knockdown and MEK inhibition in wild-type TP53 colon and gastric cancer cells with aberrant KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of (R)-DM4-SPDP in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-DM4-SPDP, a potent antibody-drug conjugate (ADC) payload system, in cancer cells. The document details the molecular interactions, cellular processes, and signaling pathways that contribute to its cytotoxic effects, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

(R)-DM4 is a highly potent maytansinoid, a class of microtubule-targeting agents that inhibit cell division.[1] It is a thiol-containing derivative of maytansine, designed for conjugation to antibodies via a linker.[1] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a short-chain crosslinker that forms a cleavable disulfide bond.[2] In the context of an ADC, a monoclonal antibody provides tumor specificity, delivering the cytotoxic DM4 payload directly to cancer cells. The SPDP linker ensures the stable attachment of DM4 to the antibody in circulation and its subsequent release within the target cell.[3][4]

The general mechanism of an ADC employing the DM4-SPDP system involves a multi-step process:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5][6]

-

Intracellular Trafficking and Payload Release: The ADC-antigen complex is trafficked to endosomes and then lysosomes.[3][6] The acidic and reducing environment of these compartments, particularly the high concentration of intracellular glutathione (GSH), facilitates the cleavage of the disulfide bond in the SPDP linker, releasing the active DM4 payload.[3][4]

-

Cytotoxicity: Once released into the cytoplasm, DM4 exerts its potent cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][7]

Molecular Mechanism of Action of DM4

The primary intracellular target of DM4 is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

Interaction with Tubulin

DM4 binds to β-tubulin at or near the vinca alkaloid binding site.[8][9] This binding inhibits tubulin polymerization and disrupts microtubule assembly.[1][9] Furthermore, DM4 and its metabolites, such as S-methyl-DM4, have been shown to strongly suppress microtubule dynamic instability, which is the process of alternating growth and shrinkage of microtubules.[9][10] This suppression of dynamics occurs at sub-nanomolar concentrations and is a key contributor to the potent cytotoxicity of maytansinoids.[10]

Disruption of Microtubule Dynamics

By binding to tubulin and inhibiting its polymerization, DM4 leads to the depolymerization of microtubules. This disruption of the microtubule network has profound consequences for the cell, particularly during mitosis. The formation of a functional mitotic spindle is prevented, leading to a halt in the cell cycle.[11]

Cell Cycle Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[11] This prolonged mitotic arrest is a common outcome for cells treated with microtubule-targeting agents. Unable to complete mitosis, the cell is ultimately driven towards programmed cell death, or apoptosis.[12]

Induction of Apoptosis

The sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[11][13] This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13][14] The cellular stress induced by mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members, which in turn permeabilize the outer mitochondrial membrane.[15]

This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[15][16] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9.[13] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[16] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[11][16]

Quantitative Data

The following tables summarize key quantitative data related to the activity of DM4 and DM4-containing ADCs.

Table 1: Tubulin Binding Affinity of Maytansinoids

| Compound | Dissociation Constant (KD) to Tubulin | Reference |

| Maytansine | 0.86 ± 0.23 µmol/L | [9][10] |

| S-methyl DM1 | 0.93 ± 0.22 µmol/L | [9][10] |

| S-methyl DM1 (to microtubule ends) | 0.1 ± 0.05 µmol/L | [9][10] |

Table 2: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines

| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Her2 | N87 | Gastric Carcinoma | 13 - 43 | [17] |

| Her2 | BT474 | Breast Ductal Carcinoma | 13 - 43 | [17] |

| Her2 | HCC1954 | Breast Ductal Carcinoma | < 173 | [17][18] |

| Her2 | MDA-MB-361-DYT2 | Breast Carcinoma | 25 - 80 (high DAR) | [17] |

| Integrin αVβ3 | U87MG | Glioblastoma | Not specified | [19] |

| Integrin αVβ3 | SK-MEL-28 | Malignant Melanoma | Not specified | [19] |

| Integrin αVβ3 | SK-OV-3 | Ovarian Adenocarcinoma | Not specified | [19] |

| Integrin αVβ3 | A549 | Lung Carcinoma | Not specified | [19] |

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

ADC Treatment: Prepare serial dilutions of the DM4-containing ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules.

-

Reagent Preparation: Reconstitute purified tubulin protein to a concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP solution to a final concentration of 1 mM.

-

Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound (DM4) at various concentrations. Include a vehicle control (e.g., DMSO) and known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) as controls.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add the GTP solution to initiate polymerization.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm or 350 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.[12][20][21]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the DM4-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the DM4-containing ADC at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[22]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[22]

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the DM4-containing ADC as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[23]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically excited at 488 nm and emission is detected at ~530 nm, while PI is excited at 488 nm and emission is detected at ~617 nm.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of action of a DM4-SPDP ADC in a cancer cell.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Caption: DM4-induced intrinsic apoptosis signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Assays [sigmaaldrich.com]

- 12. interchim.fr [interchim.fr]

- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. researchgate.net [researchgate.net]

The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Maytansinoid ADCs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoid antibody-drug conjugates (ADCs) represent a pivotal advancement in the field of targeted cancer therapy. By combining the exquisite specificity of monoclonal antibodies with the potent cytotoxic activity of maytansinoid payloads, these complex biotherapeutics have demonstrated significant clinical benefit in the treatment of various malignancies. This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of maytansinoid ADCs. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction: The Genesis of Maytansinoid ADCs

The journey of maytansinoid ADCs begins with the discovery of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus.[1] Maytansine exhibited potent anti-mitotic activity by inhibiting tubulin polymerization, a mechanism that disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[2][3] However, its clinical development as a standalone chemotherapeutic agent was hampered by severe systemic toxicity and a narrow therapeutic window.[4][5]

The advent of monoclonal antibody technology provided a revolutionary solution to this challenge. By conjugating maytansinoids to antibodies that specifically target tumor-associated antigens, it became possible to deliver these highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic index. This concept laid the foundation for the development of maytansinoid ADCs.

A key breakthrough in this field was the synthesis of maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), which possess a thiol group that allows for stable conjugation to antibodies via various linker chemistries.[6][7] These derivatives retain the potent anti-mitotic activity of the parent compound.[8]

Mechanism of Action: A Multi-faceted Assault on Cancer Cells

The efficacy of maytansinoid ADCs stems from a multi-step process that culminates in the targeted destruction of cancer cells.

-

Target Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the maytansinoid payload. The mechanism of payload release is dependent on the type of linker used.[9]

-

Microtubule Disruption and Mitotic Arrest: Once released into the cytoplasm, the maytansinoid payload binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[2] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in programmed cell death.[10]

Key Components of Maytansinoid ADCs

The efficacy and safety of a maytansinoid ADC are determined by the interplay of its three core components: the monoclonal antibody, the linker, and the maytansinoid payload.

Monoclonal Antibody

The choice of the monoclonal antibody is critical for the specificity of the ADC. The antibody must target an antigen that is highly expressed on the surface of tumor cells with limited or no expression on healthy tissues. Two notable examples are:

-

Trastuzumab: A humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a subset of breast and gastric cancers.

-

Mirvetuximab: A monoclonal antibody that targets folate receptor alpha (FRα), a protein overexpressed in a high percentage of ovarian cancers.

Linker Chemistry

The linker connects the maytansinoid payload to the antibody and plays a crucial role in the stability and mechanism of drug release. There are two main types of linkers used in maytansinoid ADCs:

-

Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The payload is released only after the complete lysosomal degradation of the antibody. This results in the formation of a charged lysine-linker-payload metabolite that is less permeable to cell membranes, thereby minimizing the "bystander effect" (the killing of neighboring antigen-negative cells).[11] Trastuzumab emtansine (T-DM1) utilizes a non-cleavable SMCC linker.

-

Cleavable Linkers: These linkers are designed to be cleaved within the tumor microenvironment or inside the cancer cell. Disulfide-based linkers, for instance, are cleaved in the reducing environment of the cell, releasing the unmodified, cell-permeable payload. This can lead to a potent bystander effect, which may be advantageous in treating heterogeneous tumors with variable antigen expression.[4] Mirvetuximab soravtansine employs a cleavable disulfide linker.

Maytansinoid Payloads: DM1 and DM4

DM1 and DM4 are the most clinically advanced maytansinoid derivatives used in ADCs. They are highly potent microtubule inhibitors with IC50 values typically in the sub-nanomolar range against a variety of cancer cell lines.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative data for maytansinoid payloads and approved ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads

| Payload | Cancer Cell Line | IC50 (nM) | Reference |

| DM1 | SK-BR-3 (Breast) | 0.3 - 0.4 | [13] |

| DM1 | BT-474 (Breast) | ~0.036 | [14] |

| DM1 | NCI-N87 (Gastric) | ~0.1 | [6] |

| DM4 | SK-BR-3 (Breast) | < 0.03 | [13] |

| DM4 | A549 (Lung) | 2.6 - 7.9 | [15] |

| DM4 | HeLa (Cervical) | 3.0 - 6.7 | [15] |

Table 2: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer

| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| EMILIA | T-DM1 | 495 | 43.6% | 9.6 months | 30.9 months | [16] |

| Lapatinib + Capecitabine | 496 | 30.8% | 6.4 months | 25.1 months | [16] | |

| TH3RESA | T-DM1 | 404 | 31.3% | 6.2 months | 22.7 months | [17] |

| Physician's Choice | 198 | 8.6% | 3.3 months | 15.8 months | [17] | |

| MARIANNE | T-DM1 + Pertuzumab | 365 | 64.2% | 15.7 months | 50.9 months | [] |

| T-DM1 | 367 | 59.7% | 14.1 months | 51.8 months | [] | |

| Trastuzumab + Taxane | 363 | 67.9% | 13.7 months | 54.2 months | [] |

Table 3: Clinical Efficacy of Mirvetuximab Soravtansine in FRα-High, Platinum-Resistant Ovarian Cancer

| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| SORAYA | Mirvetuximab Soravtansine | 106 | 32.4% | 4.3 months | 13.8 months | [19][20] |

| MIRASOL | Mirvetuximab Soravtansine | 227 | 42.3% | 5.62 months | 16.46 months | [5][21] |

| Investigator's Choice Chemo | 226 | 15.9% | 3.98 months | 12.75 months | [5][21] | |

| FORWARD I (FRα-High) | Mirvetuximab Soravtansine | 218 | 24% | 4.8 months | 16.4 months | |

| Chemotherapy | 109 | 10% | 3.3 months | 12.0 months |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of maytansinoid ADCs.

Synthesis of a Maytansinoid ADC via Lysine Conjugation (e.g., T-DM1)

This protocol describes the conjugation of a thiol-containing maytansinoid (DM1) to a monoclonal antibody (e.g., trastuzumab) via a non-cleavable SMCC linker.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

SMCC linker (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

-

Organic co-solvent (e.g., DMA or DMSO)

-

Purification system (e.g., size exclusion chromatography - SEC)

Procedure:

-

Antibody Modification:

-

Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.

-

Dissolve the SMCC linker in an organic co-solvent to a stock concentration of ~10 mM.

-

Add a 5-10 molar excess of the SMCC linker solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Remove excess, unreacted SMCC linker by buffer exchange using SEC or tangential flow filtration (TFF) into the conjugation buffer.

-

-

Conjugation:

-

Dissolve DM1 in an organic co-solvent to a stock concentration of ~10 mM.

-

Add a 1.5-2.0 molar excess of the DM1 solution (relative to the number of incorporated maleimide groups) to the modified antibody solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unreacted DM1 and other small molecules using SEC or TFF.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of a maytansinoid ADC against target cancer cells.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for T-DM1)

-

Complete cell culture medium

-

Maytansinoid ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the maytansinoid ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

-

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor activity of a maytansinoid ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for xenograft implantation

-

Maytansinoid ADC

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 1-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Administer the maytansinoid ADC and vehicle control intravenously at the desired dose and schedule.

-

-

Efficacy Assessment:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the ADC.

-

Conclusion and Future Directions

Maytansinoid ADCs have emerged as a powerful class of anti-cancer therapeutics, with two agents, trastuzumab emtansine and mirvetuximab soravtansine, demonstrating significant clinical success. The continued evolution of this technology focuses on several key areas:

-

Novel Targets: Identifying new tumor-specific antigens to expand the applicability of maytansinoid ADCs to a broader range of cancers.

-

Linker and Payload Optimization: Developing next-generation linkers with improved stability and payload release characteristics, and engineering novel maytansinoid derivatives with enhanced potency and reduced off-target toxicity.

-

Site-Specific Conjugation: Utilizing advanced conjugation technologies to produce more homogeneous ADCs with a defined drug-to-antibody ratio, leading to improved pharmacokinetics and a wider therapeutic window.

-

Combination Therapies: Exploring the synergistic effects of maytansinoid ADCs with other anti-cancer agents, such as immune checkpoint inhibitors and targeted small molecules.

The in-depth understanding of the principles and methodologies outlined in this guide will be instrumental for the scientific community to continue to innovate and develop the next generation of maytansinoid ADCs, further advancing the promise of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of mirvetuximab soravtansine-gynx in folate receptor alpha-expressing platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mirvetuximab soravtansine has activity in platinum-sensitive epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medic.upm.edu.my [medic.upm.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 19. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Exhibit99-1 [sec.gov]

In Vitro Cytotoxicity of Free DM4 Maytansinoid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the free maytansinoid, DM4. DM4 is a potent microtubule-targeting agent that has garnered significant interest as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] This document details its mechanism of action, summarizes its cytotoxic activity across various cancer cell lines, provides a detailed experimental protocol for assessing its cytotoxicity, and visualizes the key cellular pathways involved.

Introduction to DM4 Maytansinoid

DM4, a synthetic derivative of maytansine, is a thiol-containing maytansinoid designed for conjugation to antibodies or other targeting moieties.[] As a free drug, it exhibits extremely high cytotoxicity against proliferating cancer cells. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis (programmed cell death).[4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of free DM4 required to inhibit the growth of 50% of a cancer cell population in vitro. Maytansinoids, including DM4, are known for their sub-nanomolar to picomolar potency.[5]

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |

| KB | Head and Neck | DM4Me | <1 | [6] |

| P-388 | Murine Leukemia | Maytansine | 0.0006 | [5] |

| L1210 | Murine Leukemia | Maytansine | 0.002 | [5] |

| KB | Human Nasopharynx Carcinoma | Maytansine | 0.008 | [5] |

Note: DM4Me is a methylated derivative of DM4. The IC50 values for maytansine are included to provide a reference for the general potency of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the IC50 of a cytotoxic compound.[7]

Materials

-

Target cancer cell lines

-

Complete cell culture medium

-

Free DM4 maytansinoid

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 490 nm or 570 nm)

Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of free DM4 in DMSO.

-

Perform serial dilutions of the DM4 stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of DM4. Include a vehicle control (medium with the same concentration of DMSO as the highest DM4 concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for an additional 4 hours at 37°C.[7]

-

Observe the formation of purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability for each DM4 concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the DM4 concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizing the Mechanism of Action

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro cytotoxicity of free DM4 using the MTT assay.

DM4-Induced Apoptosis Signaling Pathway

Free DM4 exerts its cytotoxic effects by inducing apoptosis. The following diagram outlines the key signaling events initiated by DM4's interaction with microtubules.

Conclusion

Free DM4 maytansinoid is a highly potent cytotoxic agent that induces cancer cell death through the disruption of microtubule dynamics and subsequent activation of apoptotic pathways. Its sub-nanomolar to picomolar efficacy makes it a compelling payload for the development of targeted cancer therapies such as ADCs. The standardized in vitro cytotoxicity assays, like the MTT assay, are crucial for quantifying its potency and understanding its therapeutic potential. Further research to establish a broad panel of IC50 values across diverse cancer cell lines will be invaluable for the continued development and application of DM4-based therapeutics.

References

- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Stereochemical Landscape of (R)-DM4-SPDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). A thorough understanding of the three-dimensional arrangement of atoms within the cytotoxic payload, DM4, and its conjugation to the SPDP linker is paramount for ensuring the efficacy and safety of the resulting ADC. This document delves into the synthesis, mechanism of action, and analytical characterization of this compound, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction to Maytansinoids and DM4

Maytansinoids are a class of potent microtubule-targeting agents originally isolated from the shrub Maytenus ovatus.[1][2] These macrolide structures induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[2] However, their high systemic toxicity precluded their use as standalone chemotherapeutic agents.[1] The advent of ADCs provided a mechanism to deliver these potent payloads specifically to cancer cells, thereby increasing the therapeutic window.

DM4 (ravtansine) is a synthetic derivative of maytansine developed for use in ADCs.[2][3] It possesses a thiol group that allows for covalent attachment to a linker, which in turn is conjugated to a monoclonal antibody.[3] The cytotoxic activity of maytansinoids is highly dependent on their stereochemistry, particularly at the C3 position where the amino acid side chain is attached.[3]

The Stereochemistry of (R)-DM4

The designation "(R)" in (R)-DM4 refers to the stereochemistry at a specific chiral center within the molecule. While maytansinoids possess multiple chiral centers, the stereochemistry of the amino acid side chain is particularly crucial for biological activity. The synthesis of DM4 utilizes N-methyl-L-alanine, where the "L" configuration corresponds to the (S) enantiomer. However, the Cahn-Ingold-Prelog priority rules applied to the entire maytansinoid structure can result in an (R) designation for the final conjugate at a different stereocenter. For the purpose of this guide, "(R)-DM4" will refer to the biologically active diastereomer synthesized using N-methyl-L-alanine. The precise stereochemical assignment for each of the numerous chiral centers in the maytansine core is complex and typically confirmed through advanced analytical techniques like X-ray crystallography, though such data for DM4 is not publicly available.

The synthesis of DM4 involves the esterification of maytansinol with a thiol-containing N-methyl-L-alanine side chain. This process can result in a mixture of diastereomers, which must be separated to isolate the desired potent isomer.[4]

Table 1: Key Stereochemical Features of DM4

| Feature | Description | Significance |

| Maytansinoid Core | A 19-membered ansa macrolide with multiple chiral centers. | The complex three-dimensional structure is essential for binding to tubulin. |

| C3-Ester Side Chain | An N-methyl-L-alanine derivative containing a thiol group for linker attachment. | The stereochemistry of this side chain is a primary determinant of cytotoxic potency. The L-amino acid precursor is critical for high activity.[3] |

| Diastereomers | Stereoisomers that are not mirror images of each other. Arise from the combination of the chiral maytansinol core and the chiral side chain. | Diastereomers can exhibit significantly different biological activities and physicochemical properties. Separation is crucial for consistent drug product quality. |

The SPDP Linker: A Bridge for Targeted Delivery

The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker commonly used in the construction of ADCs.[5][6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a pyridyldithio group that reacts with sulfhydryl groups (e.g., the thiol on DM4) to form a disulfide bond.[5]

This disulfide bond is designed to be stable in the systemic circulation but cleavable in the reducing environment inside a target cell.[6] This intracellular release mechanism is a key feature of many successful ADCs.

Table 2: Properties of the SPDP Linker

| Property | Description |

| Reactive Groups | NHS ester (amine-reactive) and Pyridyldithio (thiol-reactive) |

| Bond Formed with Payload | Disulfide bond |

| Cleavage Mechanism | Reduction of the disulfide bond |

| Solubility | Limited aqueous solubility; typically dissolved in an organic solvent like DMSO or DMF for conjugation reactions. |

Synthesis and Conjugation of this compound

The synthesis of (R)-DM4 and its conjugation to an antibody via the SPDP linker is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Synthesis of (R)-DM4

A detailed protocol for the synthesis of DM4 has been described in the literature and patents.[3][4] The key steps are outlined below.

Experimental Protocol: Synthesis of L-DM4-SMe (precursor to DM4) [4]

-

Preparation of 4-Methyl-4-(methyldithio)pentanoic acid: This intermediate is synthesized from isobutylene sulfide and acetonitrile, followed by hydrolysis and reaction with methyl methanethiolsulfonate.

-

Coupling with N-methyl-L-alanine: The pentanoic acid derivative is converted to its N-hydroxysuccinimide ester and then reacted with N-methyl-L-alanine to form the complete side chain.

-

Esterification with Maytansinol: The carboxylic acid of the side chain is coupled with the C3 hydroxyl group of maytansinol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., zinc chloride). This step produces a mixture of diastereomers.

-

Purification: The diastereomeric mixture is separated by high-performance liquid chromatography (HPLC) on a cyano-bonded column to isolate the desired L-amino acid-containing isomer (L-DM4-SMe).

Antibody-DM4 Conjugation via SPDP Linker

The conjugation process involves two main stages: modification of the antibody with the SPDP linker and subsequent reaction with the DM4 payload.

Experimental Protocol: Antibody-SPDP-DM4 Conjugation

-

Antibody Modification: The antibody is reacted with a molar excess of SPDP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS ester of SPDP reacts with lysine residues on the antibody to form a stable amide bond, introducing the pyridyldithio group onto the antibody surface.

-

Purification: The SPDP-modified antibody is purified to remove excess linker and byproducts, typically by size exclusion chromatography or tangential flow filtration.

-

Conjugation with (R)-DM4: The thiol-containing (R)-DM4 (obtained by reduction of the L-DM4-SMe precursor with a reducing agent like DTT) is added to the purified SPDP-modified antibody. The thiol group of DM4 reacts with the pyridyldithio group on the antibody to form a disulfide bond, releasing pyridine-2-thione.

-

Final Purification: The final ADC conjugate is purified to remove any unconjugated DM4 and other impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 4. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 5. US10844135B2 - Method of targeting specific cell populations using cell-binding agent maytansinoid conjugates linked via a non-cleavable linker, said conjugates and methods of making said - Google Patents [patents.google.com]

- 6. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of (R)-DM4-SPDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of (R)-DM4-SPDP, a critical drug-linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding the behavior of this potent cytotoxic agent conjugated to its linker in aqueous buffers is paramount for ensuring the efficacy, safety, and optimal formulation of ADCs. This document synthesizes key chemical principles and outlines experimental protocols to guide researchers in this essential aspect of drug development.

Introduction to this compound

This compound is a conjugate molecule comprising the highly potent maytansinoid tubulin inhibitor, DM4, and a heterobifunctional crosslinker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). The SPDP linker facilitates the covalent attachment of DM4 to an antibody via a cleavable disulfide bond. The stability of this entire construct in various aqueous environments dictates its shelf-life, in vivo performance, and ultimately, its therapeutic window. While specific quantitative data for the unconjugated this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of its components and the general behavior of similar ADCs.

Solubility of this compound in Aqueous Buffers

The aqueous solubility of this compound is influenced by the physicochemical properties of both the DM4 payload and the SPDP linker. DM4 is known to be a hydrophobic molecule, which can limit the aqueous solubility of the entire conjugate.

Key Factors Influencing Solubility:

-

pH: The pH of the aqueous buffer can influence the charge of the molecule, which in turn can affect its solubility.

-

Buffer Composition: The type and concentration of buffer salts can impact solubility through effects on ionic strength and specific ion interactions.

-

Co-solvents: The addition of organic co-solvents, such as DMSO or ethanol, is often necessary for initial solubilization and preparation of stock solutions.

-

Temperature: Solubility can be temperature-dependent, though this effect is generally less pronounced than for solid-state dissolution.

-

Hydrophilic Linkers: While the basic SPDP linker is relatively hydrophobic, the incorporation of hydrophilic modifications, such as polyethylene glycol (PEG) or sulfonate groups, can significantly enhance the aqueous solubility of maytansinoid-linker conjugates[1][2].

Expected Solubility Profile:

Based on the hydrophobic nature of DM4, this compound is expected to have limited intrinsic aqueous solubility. The use of hydrophilic linkers is a common strategy to improve the solubility and reduce aggregation of ADCs carrying maytansinoid payloads[1][2].

Table 1: Summary of Expected Solubility Characteristics of this compound

| Parameter | Expected Influence on Solubility | Rationale |

| pH | Moderate | Changes in pH may alter the charge state of the molecule, potentially affecting solubility. |

| Ionic Strength | Variable | High salt concentrations can either increase ("salting in") or decrease ("salting out") solubility. |

| Organic Co-solvents | High | The hydrophobic nature of DM4 necessitates the use of co-solvents for solubilization. |

| Hydrophilic Linker Modifications | High | Incorporation of PEG or charged groups can significantly improve aqueous solubility[1][2]. |

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily governed by the chemical lability of the SPDP linker, which contains two key functional groups prone to degradation: an N-hydroxysuccinimide (NHS) ester and a disulfide bond.

Key Degradation Pathways:

-

Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, which is a significant consideration before conjugation to an antibody. The rate of this hydrolysis is highly pH-dependent, increasing with higher pH[3][4]. At pH 7, the half-life of an NHS ester can be several hours, while at pH 9, it can be less than 10 minutes[3][4].

-

Cleavage of the Disulfide Bond: The disulfide bond is relatively stable in circulation but is designed to be cleaved by reducing agents, such as glutathione, which are present at high concentrations within the cell. This cleavage is the intended mechanism for payload release. In vitro, the disulfide bond is generally stable but can be susceptible to reduction by thiol-containing species[].

-

Thiol-Disulfide Exchange: In the presence of free thiols, the disulfide bond of the SPDP linker can undergo exchange reactions, potentially leading to premature release of the payload.

Factors Affecting Stability:

-

pH: Higher pH accelerates the hydrolysis of the NHS ester[3][4]. The stability of the disulfide bond can also be influenced by pH.

-

Temperature: Increased temperature generally accelerates the rates of chemical degradation reactions, including hydrolysis.

-

Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) will readily cleave the disulfide bond[4].

-

Presence of Free Thiols: Free sulfhydryl groups in the buffer or from other molecules can lead to disulfide exchange.

Table 2: Summary of Expected Stability Characteristics of this compound

| Degradation Pathway | Key Influencing Factors | Expected Outcome |

| NHS Ester Hydrolysis | High pH, High Temperature | Loss of reactivity towards primary amines (e.g., on an antibody). |

| Disulfide Bond Cleavage | Reducing Agents (e.g., DTT, glutathione) | Release of the DM4 payload. |

| Thiol-Disulfide Exchange | Presence of free thiols | Premature release of the payload. |

Experimental Protocols

To experimentally determine the solubility and stability of this compound, a series of well-established assays can be employed.

Solubility Assessment

a) Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound when transitioning from an organic solvent to an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Serial Dilution: Serially dilute the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

b) Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Addition of Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separation of Solid: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.

Protocol:

-

Preparation of Solutions: Prepare solutions of this compound in a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

-

Application of Stress Conditions:

-

Hydrolytic Stress: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

-

Photolytic Stress: Expose the solution to a controlled light source (e.g., UV or fluorescent light).

-

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). This method should be able to separate the intact this compound from its degradation products.

-

Data Evaluation: Quantify the amount of remaining intact this compound and identify and quantify the major degradation products. Calculate degradation rates and half-lives under each condition.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability testing of this compound.

Potential Degradation Pathway of the SPDP Linker in Aqueous Buffer

Caption: Key degradation pathways of the SPDP linker component.

Conclusion

The solubility and stability of this compound in aqueous buffers are critical parameters that must be thoroughly characterized during the development of ADCs. While this compound is expected to have limited aqueous solubility due to the hydrophobic nature of DM4, this can be addressed through formulation strategies and the use of hydrophilic linkers. The stability of the molecule is primarily dictated by the susceptibility of the NHS ester to hydrolysis and the disulfide bond to reduction. A comprehensive understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the successful development of safe and effective ADC therapeutics.

References

The Ascent of Maytansinoids: A Technical History of Their Journey in Cancer Therapy

A comprehensive guide for researchers, scientists, and drug development professionals on the evolution of maytansinoids from potent natural toxins to precision-guided cancer therapeutics.

Executive Summary

Maytansinoids, a class of potent antimitotic agents, have carved a significant niche in the landscape of cancer therapy. Initially isolated in the 1970s, their powerful cytotoxicity was hampered by severe systemic toxicity in early clinical trials. The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids, enabling their targeted delivery to tumor cells and markedly improving their therapeutic index. This technical guide provides an in-depth exploration of the history of maytansinoids, detailing their discovery, mechanism of action, the development of key derivatives such as DM1 and DM4, and their successful integration into FDA-approved ADCs like ado-trastuzumab emtansine (Kadcyla®) and mirvetuximab soravtansine (Elahere®). We present a compilation of quantitative data from pivotal clinical trials, detailed experimental protocols for their study, and a visual representation of their mechanism of action through signaling pathway diagrams.

Discovery and Early Development

The story of maytansinoids began in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata.[1] Possessing a unique 19-member ansa macrolide structure, maytansine demonstrated extraordinary potency as an antitumor agent.[2] Further research led to the discovery of related compounds, collectively known as maytansinoids, from various natural sources including higher plants, mosses, and the actinomycete Actinosynnema pretiosum, which produces ansamitocins.[2][3] Ansamitocin P-3, a structural analogue of maytansine, has become a key precursor for the semi-synthesis of maytansinoid derivatives used in modern cancer therapies.[4][5]

Early preclinical studies revealed that maytansinoids were highly effective against a range of tumor cell lines, exhibiting up to 1000 times the in vitro inhibitory activity of conventional chemotherapeutic agents like doxorubicin, with IC50 values in the sub-nanomolar range.[6] However, the promise of maytansine as a standalone therapy was quickly curtailed by its narrow therapeutic window and significant systemic toxicities observed in phase II clinical trials, including neurotoxicity and gastrointestinal issues.[6][7] These adverse effects precluded its direct use in humans and underscored the need for a targeted delivery system.[6]

Mechanism of Action: Potent Microtubule Inhibition

Maytansinoids exert their cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell structure.[1] They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[8] This interaction disrupts microtubule dynamics by suppressing both their growth and shortening phases, a process known as suppressing microtubule dynamic instability.[8][9]

The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, specifically during mitosis.[10] This prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[11][12] The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent mitotic arrest ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[9]

Signaling Pathway of Maytansinoid-Induced Mitotic Arrest and Apoptosis

The Advent of Antibody-Drug Conjugates (ADCs)

The limitations of systemic maytansinoid administration led to the development of ADCs, a revolutionary approach to targeted cancer therapy. ADCs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload like a maytansinoid, and a chemical linker that connects the two. This design allows for the selective delivery of the cytotoxic agent to cancer cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.[7]

Key Maytansinoid Derivatives for ADCs: DM1 and DM4

To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a thiol or disulfide group, leading to the synthesis of derivatives like DM1 and DM4.[6] These derivatives retain the high cytotoxicity of the parent compound. Ansamitocin P-3 is a common starting material for the semi-synthesis of these derivatives.[4][5]

The Bystander Effect

A crucial aspect of some maytansinoid ADCs is the "bystander effect." This phenomenon occurs when the cytotoxic payload, after being released inside the target cancer cell, can diffuse across the cell membrane and kill neighboring tumor cells that may not express the target antigen.[] This is particularly important in tumors with heterogeneous antigen expression. The ability of a maytansinoid metabolite to induce a bystander effect is influenced by its membrane permeability.[3]

Pivotal Maytansinoid ADCs in the Clinic

The success of the ADC concept is exemplified by the FDA approval of two maytansinoid-based therapies: ado-trastuzumab emtansine (T-DM1, Kadcyla®) and mirvetuximab soravtansine (Elahere®).

Ado-trastuzumab emtansine (T-DM1, Kadcyla®)

T-DM1 is an ADC composed of the anti-HER2 antibody trastuzumab, the maytansinoid derivative DM1, and a stable, non-cleavable thioether linker (SMCC). It is approved for the treatment of HER2-positive breast cancer.

Table 1: Efficacy and Safety Data from the KATHERINE Clinical Trial for T-DM1

| Endpoint | T-DM1 (n=743) | Trastuzumab (n=743) | Hazard Ratio (95% CI) | p-value |

| Invasive Disease-Free Survival (IDFS) | ||||

| 3-Year IDFS Rate | 88.3%[14] | 77.0%[14] | 0.50 (0.39-0.64) | <0.001[14] |

| 7-Year IDFS Rate | 80.8%[1] | 67.1%[1] | 0.54 (0.44-0.66) | - |

| Overall Survival (OS) | ||||

| 7-Year OS Rate | 89.1%[1][15] | 84.4%[1][15] | 0.66 (0.51-0.87) | 0.003[1] |

| Adverse Events (Grade ≥3) | ||||

| Any Grade ≥3 AE | 25.7%[14] | 15.4%[14] | - | - |

| Thrombocytopenia | 5.7% | 0.3% | - | - |

| Increased Aspartate Aminotransferase | 2.6% | 0.3% | - | - |

| Increased Alanine Aminotransferase | 1.7% | 0.5% | - | - |

| Peripheral Neuropathy | 1.5% | 1.1% | - | - |

Mirvetuximab Soravtansine (Elahere®)

Mirvetuximab soravtansine is an ADC targeting the folate receptor alpha (FRα), which is overexpressed in some ovarian cancers. It consists of a humanized anti-FRα monoclonal antibody, the maytansinoid derivative DM4, and a cleavable linker.

Table 2: Efficacy and Safety Data from the MIRASOL Clinical Trial for Mirvetuximab Soravtansine

| Endpoint | Mirvetuximab Soravtansine (n=227) | Chemotherapy (n=226) | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) | ||||

| Median PFS | 5.62 months[16] | 3.98 months[16] | 0.65 (0.52-0.81) | <0.0001[16] |

| Overall Survival (OS) | ||||

| Median OS | 16.46 months[16] | 12.75 months[16] | 0.67 (0.50-0.88) | 0.0046[16] |

| Objective Response Rate (ORR) | ||||

| ORR | 42.3%[16] | 15.9%[16] | - | <0.001[16] |

| Adverse Events (Grade ≥3) | ||||

| Any Grade ≥3 AE | 24% | 34% | - | - |

| Ocular Toxicity (any grade) | 59% | 8% | - | - |

| Peripheral Neuropathy (any grade) | 29% | 31% | - | - |

| Diarrhea (any grade) | 33% | 23% | - | - |

| Nausea (any grade) | 29% | 40% | - | - |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of maytansinoids and their ADCs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a maytansinoid compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer, IGROV1 for FRα-positive ovarian cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Maytansinoid compound (e.g., DM1, T-DM1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[17]

-

Prepare serial dilutions of the maytansinoid compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C.[17]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of maytansinoids on tubulin polymerization.

Objective: To determine if a maytansinoid compound inhibits tubulin polymerization.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[19]

-

GTP solution (100 mM)

-

Glycerol

-

Maytansinoid compound

-

96-well microplate (UV-transparent)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[19]

-

Prepare serial dilutions of the maytansinoid compound in General Tubulin Buffer.

-

Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate. Include a vehicle control.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[19]

-

Measure the absorbance at 340 nm every minute for 60 minutes.[19]

-

Plot the absorbance versus time to visualize the polymerization kinetics. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

Antibody-Maytansinoid Conjugation (SMCC Linker)

This protocol provides a general overview of conjugating a maytansinoid (DM1) to an antibody via the SMCC linker.

Objective: To synthesize an antibody-drug conjugate with a stable thioether bond.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

-

DM1

-

Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G25)

Procedure:

-

Antibody Modification: React the antibody with a molar excess of SMCC in a suitable buffer for 1-2 hours at room temperature to introduce maleimide groups onto the lysine residues of the antibody.[20]

-

Purification: Remove excess SMCC using a desalting column equilibrated with a reaction buffer (e.g., PBS with 50 mM borate, pH 8.0).[20]

-

Conjugation: React the maleimide-activated antibody with a molar excess of DM1 (dissolved in DMA or DMSO) for 4-16 hours at room temperature.[21]

-

Purification: Purify the resulting ADC from unconjugated DM1 and other small molecules using a desalting column or tangential flow filtration.[21]

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC-HPLC), and mass spectrometry.

Experimental Workflow for ADC Development and Testing

Conclusion and Future Directions

The history of maytansinoids in cancer therapy is a testament to the power of innovation in overcoming therapeutic challenges. From their initial discovery as highly potent but systemically toxic natural products, maytansinoids have been successfully repurposed as powerful warheads for targeted ADC therapies. The clinical success of T-DM1 and mirvetuximab soravtansine has validated this approach and paved the way for a new generation of cancer treatments.

Future research in the field of maytansinoid-based therapies is likely to focus on several key areas:

-

Novel ADC Constructs: Development of ADCs with new antibody targets, optimized linkers, and novel maytansinoid payloads to address unmet clinical needs and overcome resistance mechanisms.

-

Combination Therapies: Investigating the synergistic effects of maytansinoid ADCs with other anticancer agents, including immunotherapy and targeted small molecules.

-

Bystander Effect Optimization: Designing maytansinoid payloads and linkers that enhance the bystander effect for improved efficacy in heterogeneous tumors.

-

Overcoming Resistance: Understanding and addressing the mechanisms of resistance to maytansinoid ADCs to prolong their therapeutic benefit.

The journey of maytansinoids from botanical curiosity to cornerstone of modern oncology highlights the immense potential that lies in the continued exploration of natural products and the development of innovative drug delivery technologies.

References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 2. Elahere demonstrates OS benefit in the phase III MIRASOL trial in FRα-positive, platinum-resistant ovarian cancer - The Cancer Letter [cancerletter.com]

- 3. benchchem.com [benchchem.com]

- 4. Combinatorial Biosynthesis of 3- O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. benchchem.com [benchchem.com]

- 11. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]

- 12. Mitotic spindle assembly checkpoint, MAD1-MAD2 complex | SGD [yeastgenome.org]

- 14. T-DM1 Reduces Residual Invasive Disease in Patients with HER2-Positive Breast Cancer After Chemotherapy - The Oncology Pharmacist [theoncologypharmacist.com]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. pgog.pl [pgog.pl]

- 17. MTT (Assay protocol [protocols.io]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. benchchem.com [benchchem.com]

- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Conjugation of (R)-DM4-SPDP to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3] This approach combines the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, thereby enhancing the therapeutic window while minimizing systemic toxicity.[2][3] A critical aspect in the development of ADCs is the chemical linker that connects the antibody and the cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's efficacy and safety.

This document provides a detailed protocol for the conjugation of the maytansinoid derivative, (R)-DM4, to a monoclonal antibody using the heterobifunctional N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) linker. The (R)-DM4-SPDP is an agent-linker conjugate where the SPDP linker's NHS-ester group reacts with primary amines (e.g., lysine residues) on the antibody, while the pyridyldithiol group forms a cleavable disulfide bond, which can be reduced in the intracellular environment to release the active DM4 payload.[4][5][6] This protocol will cover the conjugation reaction, purification of the resulting ADC, and methods for its characterization, including the determination of the drug-to-antibody ratio (DAR).

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-102917 |

| Monoclonal Antibody (User-defined) | - | - |

| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Borate Buffer (50 mM, pH 8.5) | - | - |